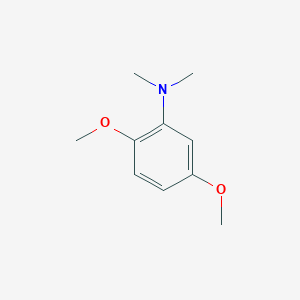

2,5-Dimethoxy-N,N-dimethylaniline

Description

Contextualization within Aromatic Amines and Ethers

2,5-Dimethoxy-N,N-dimethylaniline, with the chemical formula C₁₀H₁₅NO₂, belongs to the classes of aromatic amines and aromatic ethers. As a tertiary aromatic amine, the nitrogen atom is directly bonded to a benzene (B151609) ring and two methyl groups. youtube.com The presence of the N,N-dimethylamino group significantly influences the chemical reactivity of the aromatic ring. Concurrently, the two methoxy (B1213986) groups (-OCH₃) classify it as an aromatic ether, specifically a dimethoxybenzene derivative. The interplay between the electron-donating effects of the dimethylamino and methoxy substituents creates a unique electronic environment on the aromatic ring.

Significance of Substituted Aniline (B41778) Derivatives in Contemporary Organic Synthesis

Substituted aniline derivatives are fundamental building blocks in modern organic synthesis due to their versatile reactivity. They serve as precursors for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The amino group can be readily transformed into a variety of other functional groups, and its directing effects on electrophilic aromatic substitution are a cornerstone of synthetic strategy. N,N-dimethylaniline, the parent compound of the title molecule, is a key precursor in the synthesis of commercially important dyes like malachite green and crystal violet and acts as a promoter in the curing of resins. wikipedia.org The introduction of further substituents, such as the methoxy groups in this compound, allows for fine-tuning of the molecule's electronic and steric properties, enabling the synthesis of highly specific target structures. The industrial production of N,N-dimethylaniline is typically achieved through the alkylation of aniline with methanol (B129727). alfa-chemistry.com

Structural Specificity and Unique Electronic Environment of this compound

The structure of this compound is characterized by a benzene ring substituted with a dimethylamino group at position 1, and two methoxy groups at positions 2 and 5. This specific substitution pattern dictates the molecule's reactivity. Both the dimethylamino group and the methoxy groups are strong electron-donating groups through resonance, significantly activating the aromatic ring towards electrophilic substitution.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4031-94-1 |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Boiling Point | 232.7±20.0 °C (Predicted) |

| Density | 1.033±0.06 g/cm³ (Predicted) |

| Flash Point | 74.5±10.4 °C (Predicted) |

Note: The physical properties listed are predicted values as experimental data is limited.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts/Key Signals |

| ¹H NMR (CDCl₃) | Aromatic protons (δ 6.5-7.0 ppm), Methoxy protons (-OCH₃, δ ~3.8 ppm, s, 6H), Dimethylamino protons (-N(CH₃)₂, δ ~2.7-2.9 ppm, s, 6H) |

| ¹³C NMR (CDCl₃) | Aromatic carbons (δ 100-155 ppm), Methoxy carbons (-OCH₃, δ ~55-56 ppm), Dimethylamino carbons (-N(CH₃)₂, δ ~40-45 ppm) |

| Infrared (IR) | C-N stretch (~1350-1250 cm⁻¹), C-O stretch (~1250-1000 cm⁻¹), C-H aromatic stretch (~3100-3000 cm⁻¹), C-H aliphatic stretch (~3000-2850 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 181 |

Note: These are predicted values based on the analysis of structurally similar compounds and general spectroscopic principles. rsc.orgresearchgate.netsphinxsai.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

4031-94-1 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2,5-dimethoxy-N,N-dimethylaniline |

InChI |

InChI=1S/C10H15NO2/c1-11(2)9-7-8(12-3)5-6-10(9)13-4/h5-7H,1-4H3 |

InChI Key |

DWXNXVYTEOEXNP-UHFFFAOYSA-N |

SMILES |

CN(C)C1=C(C=CC(=C1)OC)OC |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,5 Dimethoxy N,n Dimethylaniline

Advanced Synthetic Routes to 2,5-Dimethoxy-N,N-dimethylaniline

The synthesis of this compound can be achieved through several strategic pathways. These routes primarily involve the formation of the N,N-dimethylamino group on a pre-existing dimethoxyaniline core or the construction of the substituted aniline (B41778) from simpler precursors.

Methodologies for N,N-Dialkylation of Aromatic Amines

The direct N,N-dialkylation of an aromatic amine is a fundamental transformation in organic synthesis. In the context of preparing this compound, this would typically start from 2,5-dimethoxyaniline (B66101). Traditional methods often employ alkylating agents like methyl iodide. youtube.com This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the amine attacks the methyl group of the alkylating agent. youtube.com To drive the reaction to completion and form the tertiary amine, an excess of the methylating agent is often used in a process referred to as exhaustive methylation. youtube.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen iodide formed as a byproduct. youtube.com

More contemporary and greener approaches utilize alternative methylating agents. For instance, methanol (B129727) can serve as both a solvent and a methylating reagent in the presence of a suitable catalyst. rsc.orgresearchgate.net Another common method involves the use of formaldehyde (B43269) as the carbon source for the methyl groups, often in the presence of a reducing agent. nih.gov For example, primary amines can be converted to their N,N-dimethylated counterparts using formaldehyde and a ruthenium nanoparticle catalyst. nih.gov

A specific protocol for the N,N-dimethylation of primary amines involves heating the amine with paraformaldehyde and oxalic acid dihydrate. chemicalbook.com The resulting intermediate is then treated with a base, such as calcium oxide, to yield the final N,N-dimethylated product. chemicalbook.com

Strategies for Regioselective Installation of Methoxy (B1213986) Groups on Aniline Core

Achieving the desired 2,5-dimethoxy substitution pattern on an aniline ring requires careful strategic planning to control the regioselectivity of the methoxylation reactions. Starting from aniline itself, direct sequential methoxylation to achieve the 2,5-pattern is challenging due to the directing effects of the amino and the first methoxy group.

A more common and controlled approach involves starting with a precursor that already contains the desired oxygenation pattern. For example, one could start with 1,4-dimethoxybenzene (B90301). google.com Nitration of 1,4-dimethoxybenzene would be expected to occur at the 2-position, directed by the two activating methoxy groups. Subsequent reduction of the nitro group would then yield 2,5-dimethoxyaniline, which can then be N,N-dimethylated as described in the previous section.

One-Pot Reaction Sequences for Substituted Anilines

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time, and minimizing waste. youtube.com A one-pot process for generating N,N-dimethylaniline from nitrobenzene (B124822) and methanol has been reported. rsc.orgresearchgate.net This reaction, catalyzed by Raney-Ni®, involves the in-situ hydrogenation of the nitrobenzene to aniline, followed by the N-methylation of the aniline using methanol as the alkylating agent. rsc.orgresearchgate.net A similar strategy could conceptually be applied to a substituted nitrobenzene, such as 1,4-dimethoxy-2-nitrobenzene, to directly produce this compound. One-pot, multi-component reactions are also a powerful tool for synthesizing highly functionalized molecules. For example, a four-component reaction has been used to synthesize N-substituted imidazoles. organic-chemistry.org

Functionalization Strategies and Derivatization

Once this compound is synthesized, it can be further modified to introduce additional functional groups onto the aromatic ring. This allows for the creation of a diverse range of derivatives with potentially interesting chemical and physical properties.

Directed Metalation and Ortho-Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org This method relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. wikipedia.org Both the N,N-dimethylamino group and the methoxy group are known to be effective DMGs. wikipedia.orguwindsor.ca

In the case of this compound, the N,N-dimethylamino group would be expected to be a stronger directing group than the methoxy groups. Therefore, treatment with a strong base like n-butyllithium would likely result in lithiation at the position ortho to the dimethylamino group, which is the 6-position. The resulting aryllithium intermediate can then be reacted with a variety of electrophiles to introduce a wide range of substituents at this position.

Interestingly, studies on the metalation of N,N-dimethylaniline itself have shown that the regioselectivity can be influenced by the metalating agent used. While sodiation with n-BuNa leads to the expected ortho-sodiated product, the use of a mixed-metal zincate reagent has been shown to surprisingly result in meta-metalation. beilstein-journals.orgnih.govstrath.ac.uk Subsequent reaction with an electrophile, such as iodine, can then introduce a substituent at the meta position. nih.govstrath.ac.uk This highlights the potential for controlling the site of functionalization by carefully choosing the reaction conditions.

Research Findings on the Synthesis and Functionalization of Substituted Anilines

| Reaction Type | Starting Material | Reagents and Conditions | Product | Key Findings | Citation |

|---|---|---|---|---|---|

| One-Pot N,N-Dimethylation | Nitrobenzene | Methanol, Raney-Ni® catalyst, 443 K | N,N-Dimethylaniline | High yield (up to 98%) achieved in a one-pot process where methanol acts as a hydrogen source, alkylating agent, and solvent. | rsc.orgresearchgate.net |

| Directed Metalation | N,N-Dimethylaniline | n-BuNa, then t-Bu2Zn | ortho-Sodiated and other complexed products | Sodiation with n-BuNa leads to ortho-functionalization. | nih.govstrath.ac.uk |

| Directed Metalation | N,N-Dimethylaniline | (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu) (zincate reagent) | meta-Zincated product | The use of a mixed-metal zincate reagent surprisingly directs metalation to the meta position. | beilstein-journals.orgnih.gov |

| N-Arylation | Secondary Amines and Aryl Halides | Potassium tert-butoxide, Dimethyl Sulfoxide (DMSO) | N-Aryl Tertiary Amines | A transition-metal-free method for C-N bond formation. | researchgate.net |

Electrophilic Aromatic Substitution Reactions with Methoxy and Dimethylamino Directing Groups

The reactivity and regioselectivity of this compound in electrophilic aromatic substitution (EAS) are governed by the powerful activating and directing effects of its three substituents: one dimethylamino group and two methoxy groups.

The dimethylamino group (-N(CH3)2) is one of the strongest activating groups. fiveable.me It donates electron density to the aromatic ring through resonance (+M effect), significantly increasing the ring's nucleophilicity and stabilizing the cationic intermediate (arenium ion) formed during the reaction. vaia.com Similarly, the methoxy groups (-OCH3) are also activating and donate electron density via resonance. organicchemistrytutor.comlibretexts.org All three are ortho, para-directors. wikipedia.orgyoutube.com

In this compound, the available positions for substitution are C3, C4, and C6. The directing effects of the substituents are as follows:

-N(CH3)2 at C1: Directs ortho (C6) and para (C4).

-OCH3 at C2: Directs ortho (C3) and para (C6).

-OCH3 at C5: Directs ortho (C4, C6).

The combined influence of these groups leads to a strong synergistic activation of the C4 and C6 positions. The C6 position is ortho to both the -N(CH3)2 and one -OCH3 group, and para to the other -OCH3 group, making it highly electron-rich. The C4 position is para to the -N(CH3)2 group and ortho to one -OCH3 group, also making it a highly favorable site for electrophilic attack. The C3 position is only activated by being ortho to the C2-methoxy group.

Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions. The final product distribution may be influenced by steric hindrance. The bulky dimethylamino group and the adjacent methoxy group at C2 may sterically hinder attack at the C6 position to some extent, potentially favoring substitution at the C4 position with certain electrophiles.

C-H Functionalization Methodologies for Aromatic Systems

Modern synthetic chemistry increasingly focuses on C-H functionalization, which allows for the direct conversion of C-H bonds into new functional groups, bypassing the need for prefunctionalized starting materials. acs.org For electron-rich aromatic systems like this compound, several transition-metal-catalyzed C-H functionalization strategies are applicable. youtube.com

Palladium-catalyzed reactions are prominent in this field. For aniline derivatives, directing groups are often employed to achieve ortho-selectivity. acs.org However, for substrates that are already highly activated, non-directed approaches can be effective, with selectivity often governed by the inherent electronic properties of the ring. youtube.comacs.org In such cases, functionalization tends to occur at the most electron-rich position. acs.org For this compound, this would again point towards the C4 and C6 positions.

Rhodium-catalyzed C-H amination using organic azides is another relevant methodology that provides a direct route to complex aniline compounds. acs.org Furthermore, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of anilines, enabling the generation of α-anilinoalkyl radicals which can participate in various bond-forming reactions. nih.gov These advanced methods offer sophisticated ways to selectively modify the aromatic core or the N-alkyl groups of this compound.

Table 2: C-H Functionalization Approaches for Aniline Derivatives

| Method | Catalyst/Reagent | Typical Target Position | Mechanistic Feature | Reference(s) |

|---|---|---|---|---|

| Directed C-H Arylation | Palladium (Pd) | Ortho to directing group | Coordination to a directing group | acs.orgacs.org |

| Non-Directed Olefination | Palladium (Pd) / S,O-Ligand | Most electron-rich position | Electrophilic palladation | acs.org |

| C-H Amination | Rhodium (Rh) / Organic Azide | Varies | Metal nitrenoid intermediate | acs.org |

| sp3 C-H Functionalization | Photoredox Catalyst | α to Nitrogen | Single Electron Transfer (SET) | nih.gov |

Reactions with Electrophiles and Nucleophiles

The chemical behavior of this compound is characterized by its high nucleophilicity, both at the aromatic ring and the nitrogen atom.

Reactions with Electrophiles: As discussed, the electron-rich aromatic ring readily reacts with a wide range of electrophiles in electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions) at the C4 and C6 positions. The tertiary amine nitrogen also possesses a lone pair of electrons, making it a nucleophilic center. It can react with electrophiles such as:

Oxidizing agents: Electron-rich anilines can be susceptible to oxidation. Treatment with oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to cleavage or polymerization. nih.gov

Alkylating agents: The nitrogen can be further alkylated by strong electrophiles like methyl iodide to form a quaternary ammonium salt. youtube.com

Protons (Acids): The nitrogen is basic and will be protonated in the presence of acids, forming an anilinium salt. This protonation deactivates the ring towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effect of the -N+H(CH3)2 group.

Reactions with Nucleophiles: Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is generally unfavorable. SNAr reactions typically require an aromatic ring substituted with strong electron-withdrawing groups (e.g., -NO2) to stabilize the negatively charged Meisenheimer intermediate, and a good leaving group. The subject molecule is substituted with three strong electron-donating groups, which destabilize the required intermediate, thus making nucleophilic attack on the ring highly unlikely.

However, the molecule itself can act as a nucleophile. For example, derivatives like 4-methoxy-N,N-dimethylaniline have been shown to participate in transition-metal-free amination reactions with aryl halides, where the aniline derivative acts as the nucleophilic component. researchgate.net

Electrochemical Properties and Redox Behavior of 2,5 Dimethoxy N,n Dimethylaniline

Anodic Oxidation Mechanisms of N,N-Dialkylated Aromatic Amines

The anodic oxidation of N,N-dialkylated aromatic amines is a well-established process that initiates with a one-electron transfer from the amine's nitrogen atom to the anode, forming a radical cation. This initial step is central to the subsequent chemical transformations. The general mechanism for the electrochemical oxidation of simple aliphatic tertiary amines involves the formation of a secondary amine, an aldehyde, and protons, consuming one electron per molecule of the starting amine. rsc.org In the case of aromatic N,N-dialkylated amines, the generated radical cation can undergo several reaction pathways, including deprotonation, dimerization, and reactions with nucleophiles present in the medium.

The oxidation of N,N-dimethylaniline derivatives has been extensively studied, revealing that a common pathway involves the tail-to-tail coupling of the radical cations to yield N,N,N′,N′-tetramethylbenzidine. mdpi.com This dimerization is a characteristic reaction of these species. Furthermore, the electrochemical oxidation of amines can be utilized as a synthetic tool, providing an alternative to conventional chemical transformations for creating a variety of valuable molecules, such as pharmaceuticals and agrochemicals. rsc.org

Formation and Reactivity of Radical Cations from 2,5-Dimethoxy-N,N-dimethylaniline

The oxidation of this compound leads to the formation of a transient radical cation. The stability and reactivity of this intermediate are significantly influenced by the methoxy (B1213986) and dimethylamino substituents on the aromatic ring. The N,N-dimethylaniline radical cation itself has been identified as a short-lived intermediate in electrochemical oxidation processes. nih.gov The reactivity of amine radical cations is diverse; they can undergo back electron transfer, be converted into electrophilic iminium ions, or act as precursors to nucleophilic α-amino radicals.

The presence of electron-donating groups, such as the methoxy groups in this compound, is expected to stabilize the radical cation, thereby influencing its subsequent reaction pathways. The formation of these radical cations is not limited to electrochemical methods; visible light photoredox catalysis has also emerged as a mild and efficient way to generate them from their corresponding amines. umn.edu These reactive intermediates are pivotal in a variety of synthetic transformations, including the formation of C-C, C-N, C-O, and C-P bonds. umn.edu

Dimerization and Coupling Reaction Pathways of Oxidized Species

Following the initial one-electron oxidation to the radical cation, this compound is prone to undergo dimerization and coupling reactions. For N,N-dimethylaniline and its derivatives, the primary coupling pathway is a tail-to-tail (or p,p') dimerization, leading to the formation of a benzidine-type structure. mdpi.com This occurs through the coupling of two radical cations at their para positions relative to the amino group.

In the case of this compound, the positions available for coupling are influenced by the methoxy substituents. The radical cation can potentially couple at the positions ortho or para to the dimethylamino group that are not blocked by the methoxy groups. The specific regioselectivity of this coupling will be dictated by the distribution of spin density in the radical cation and steric factors imposed by the methoxy groups. Studies on other aromatic molecules have shown that dimer radical cations can exist in different conformations, such as σ-type or π-type complexes, which can influence their subsequent reactivity. researcher.lifenih.govkaist.ac.kr

Influence of Methoxy Substituents on Oxidation Potentials: A Computational and Experimental Perspective

The oxidation potential of an aromatic amine is a critical parameter that reflects the ease with which it undergoes electron transfer. The presence of methoxy substituents on the aniline (B41778) ring has a pronounced effect on this potential. Methoxy groups are electron-donating, which increases the electron density on the aromatic ring and stabilizes the resulting radical cation. This stabilization leads to a lower oxidation potential compared to the unsubstituted aniline.

A study on substituted anilines reported the half-wave oxidation potential (E1/2) of 2,4-dimethoxy-N,N-dimethylaniline to be 0.57 V in acetonitrile. mdpi.com While this is not the exact isomer, it provides a close approximation and demonstrates the significant lowering of the oxidation potential by two methoxy groups. Computational studies using density functional theory (DFT) have also been employed to predict the one-electron oxidation potentials of substituted anilines in aqueous solution, showing a good correlation between theoretical predictions and experimental values. umn.edu These studies confirm that electron-donating substituents decrease the oxidation potential.

Table 1: Oxidation Potentials of Selected Substituted Anilines

| Compound | Oxidation Potential (E1/2, V) | Solvent | Reference |

|---|---|---|---|

| Aniline | 0.92 | Acetonitrile | mdpi.com |

| N,N-Dimethylaniline | 0.83 | Acetonitrile | mdpi.com |

This interactive table allows for sorting by compound, oxidation potential, solvent, and reference.

Electrochemical Strategies for Directed Functionalization

The electrochemical oxidation of N,N-dialkylated anilines, including this compound, can be harnessed for directed synthetic functionalization. By controlling the reaction conditions, such as the solvent, supporting electrolyte, and the presence of nucleophiles, the reactivity of the initially formed radical cation can be steered towards desired products.

Electrosynthesis is recognized as a sustainable and effective method for constructing challenging carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov For instance, the anodic oxidation of N,N-dimethylaniline in the presence of methanol (B129727) can lead to methoxylation at the α-carbon of the methyl group. semanticscholar.org Similarly, anodic cyanation can be achieved by using tetraethylammonium (B1195904) cyanide as both the supporting electrolyte and the nucleophile source. semanticscholar.org These strategies offer a powerful means to achieve C-H functionalization and C-N bond formation, providing pathways to novel and complex molecular architectures. nih.gov The application of these electrochemical strategies to this compound could enable the selective introduction of various functional groups, leveraging the influence of the methoxy substituents on the reactivity and regioselectivity of the process.

Advanced Spectroscopic and Structural Characterization of 2,5 Dimethoxy N,n Dimethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

High-resolution NMR spectroscopy serves as a cornerstone for the definitive structural elucidation of 2,5-Dimethoxy-N,N-dimethylaniline, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton NMR (¹H NMR) spectra of N,N-dimethylaniline, a related compound, show characteristic signals for the aromatic and methyl protons. chemicalbook.com The aromatic protons typically appear as multiplets in the downfield region, while the N,N-dimethyl protons present as a sharp singlet in the upfield region. chemicalbook.com For this compound, the introduction of two methoxy (B1213986) groups on the aromatic ring significantly influences the chemical shifts of the aromatic protons due to their electron-donating nature.

Carbon-13 NMR (¹³C NMR) provides further insight into the carbon framework. In the parent N,N-dimethylaniline, distinct resonances are observed for the aromatic carbons and the methyl carbons. chemicalbook.com The carbon atoms attached to the nitrogen and oxygen atoms in this compound exhibit characteristic downfield shifts.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 110 - 160 |

| OCH₃ | ~3.8 | ~55 |

| N(CH₃)₂ | ~2.9 | ~40 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HMQC, COSY)

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), are invaluable for unambiguously assigning proton and carbon signals. mpg.deresearchgate.net HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon resonance to its attached proton(s). mpg.de COSY spectra reveal proton-proton coupling networks, helping to establish the connectivity of the aromatic protons. mpg.de The analysis of these 2D NMR spectra provides a detailed and robust confirmation of the molecular structure of this compound. researchgate.netnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The FT-IR and FT-Raman spectra of the related compound N,N-dimethylaniline have been extensively studied. sphinxsai.com The aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹. researchgate.net The asymmetric and symmetric stretching modes of the methyl groups on the nitrogen atom give rise to characteristic bands. sphinxsai.com Specifically, the infrared band at 2804 cm⁻¹ in N,N-dimethylaniline is assigned to the symmetric stretching of the CH₃ group. sphinxsai.com The in-plane and out-of-plane bending vibrations of the methyl groups are also identifiable in the spectra. sphinxsai.com

For this compound, additional strong absorption bands are expected due to the C-O stretching vibrations of the two methoxy groups. The presence of these groups also influences the vibrational frequencies of the aromatic ring. Resonance Raman studies on related N,N-dimethylaniline radical cations have shown that the vibrational wavenumbers are sensitive to changes in electronic structure. rsc.org

Table 2: Characteristic Vibrational Frequencies for N,N-Dimethylaniline Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (CH₃) | 2950 - 2800 | IR, Raman |

| C=C Aromatic Ring Stretch | 1600 - 1450 | IR, Raman |

| C-N Stretch | 1360 - 1250 | IR, Raman |

| C-O Stretch (Methoxy) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | IR |

Note: These are general ranges and specific values for this compound may vary.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum of N,N-dimethylaniline in cyclohexane (B81311) exhibits an absorption maximum at 251 nm. photochemcad.com Another related compound, 4-(9-Anthryl)-N,N'-dimethylaniline, shows absorption bands in the visible range around 370 nm. researchgate.net The introduction of two electron-donating methoxy groups onto the aniline (B41778) ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to N,N-dimethylaniline. This is due to the increased electron density on the aromatic ring, which lowers the energy required for electronic excitation. The solvent environment can also influence the position and intensity of the absorption bands. researchgate.net

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum of the related compound 2,5-dimethylaniline (B45416) shows a molecular ion peak corresponding to its molecular weight. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. contaminantdb.ca For this compound (C₁₀H₁₅NO₂), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for N,N-dimethylaniline derivatives involve the loss of methyl groups and cleavage of the bonds associated with the nitrogen and oxygen atoms. The mass spectrum of N,N-dimethylaniline itself shows a prominent molecular ion peak at m/z 121 and a base peak at m/z 120, corresponding to the loss of a hydrogen atom.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N,N-dimethylaniline |

| 2,5-dimethylaniline |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted to retrieve the single-crystal X-ray structure of this compound. crystallography.netcam.ac.uk These databases serve as the primary repositories for experimentally determined crystal structures.

Despite extensive queries, no entry corresponding to the crystal structure of this compound was found. The search did yield crystallographic data for related compounds, such as 2,5-dimethylaniline and N,N-dimethylaniline, but the specific target compound remains uncharacterized by this technique in the public domain. nih.govmerckmillipore.com

Consequently, detailed information regarding its solid-state molecular architecture, such as unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions, remains undetermined. The conformation of the molecule in the solid state, particularly the orientation of the methoxy and dimethylamino groups relative to the benzene (B151609) ring, cannot be definitively described without experimental X-ray crystallographic analysis. While computational methods could provide theoretical insights into the molecule's preferred conformation, no such studies providing detailed predicted crystallographic parameters were identified in the surveyed literature.

The lack of a determined crystal structure precludes a detailed discussion on its solid-state packing and the specific non-covalent interactions that govern its crystal lattice.

Computational and Theoretical Chemistry of 2,5 Dimethoxy N,n Dimethylaniline

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) and ab initio calculations are powerful computational tools used to investigate the electronic structure and to determine the optimized geometry of molecules. For 2,5-Dimethoxy-N,N-dimethylaniline, these calculations help in understanding the spatial arrangement of atoms and the distribution of electrons within the molecule.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, if available, to validate the computational model. The electronic structure calculations reveal the arrangement of molecular orbitals and their energy levels, which is fundamental to understanding the molecule's chemical behavior.

Prediction and Experimental Validation of Redox Potentials

Theoretical methods can be employed to predict the redox potentials of this compound. These predictions are often correlated with experimental data obtained from techniques like cyclic voltammetry. The ability to accurately predict redox potentials is vital for applications involving electron transfer processes.

For instance, the oxidation potential of a molecule is related to the energy of its Highest Occupied Molecular Orbital (HOMO). Computational models can calculate this energy, providing a theoretical estimate of the oxidation potential. Experimental validation through cyclic voltammetry measures the actual potential at which the molecule is oxidized or reduced, offering a benchmark for the theoretical predictions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the analysis of its FMOs is key to predicting its reactivity.

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of the HOMO and LUMO across the molecule can indicate the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map displays regions of different electrostatic potential on the molecular surface.

For this compound, the MEP map would typically show negative potential (red and yellow regions) around the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the dimethylamino group, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue regions) would be expected around the hydrogen atoms. This visual representation of charge distribution complements the insights gained from FMO analysis.

Conformational Analysis and Potential Energy Surfaces

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be achieved through rotation around single bonds.

By calculating the potential energy for various conformations, a potential energy surface (PES) can be constructed. The PES helps to identify the most stable conformations (energy minima) and the energy barriers for interconversion between them. This analysis is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes.

Intermolecular Interactions and Charge Transfer Studies

Understanding the intermolecular interactions of this compound is essential for predicting its behavior in condensed phases and its ability to form complexes with other molecules. These interactions can include hydrogen bonding, van der Waals forces, and charge-transfer interactions.

Charge transfer studies investigate the transfer of electronic charge from a donor molecule to an acceptor molecule upon interaction. Given its electron-rich nature, this compound can act as an electron donor in charge-transfer complexes. Computational studies can model these interactions, calculating the extent of charge transfer and the stabilization energy of the resulting complex. These studies are pertinent to its use in contexts such as molecular bridges for electron transfer.

Advanced Synthetic Applications and Derivatization Strategies

Role as a Key Synthon in Multistep Organic Synthesis

In the realm of multistep organic synthesis, 2,5-Dimethoxy-N,N-dimethylaniline serves as a crucial building block, or synthon, for constructing complex molecular architectures. Its utility stems from the predictable reactivity of its aromatic ring and the influence of its substituents on subsequent chemical transformations. The compound is readily prepared from 2,5-dimethoxyaniline (B66101) via exhaustive methylation, a common industrial process. researchgate.net This accessibility makes it an attractive starting point for synthetic campaigns.

One of the primary applications of this synthon is in the synthesis of polymers. For instance, poly(2,5-dimethoxyaniline) (PDMA), a conducting polymer with potential applications in electrochromic devices, can be synthesized via electrochemical or chemical oxidative polymerization of the corresponding primary amine, 2,5-dimethoxyaniline. scielo.brias.ac.in The N,N-dimethylated form can be seen as a protected or modified version of this monomer, where the amine's reactivity is altered.

Furthermore, this aniline (B41778) derivative is a key intermediate in the production of dyes and pigments. The N,N-dimethylamino group is a powerful auxochrome, essential for developing color in various dye classes, such as triarylmethane dyes like crystal violet. wikipedia.org The methoxy (B1213986) groups can further modulate the color and properties of the final dye molecule.

In the context of natural product synthesis, aniline derivatives are fundamental. For example, the carbazole (B46965) alkaloid class, which includes compounds with significant biological activity, can be synthesized from aniline precursors. researchgate.net Synthetic routes like the Ullmann condensation or palladium-catalyzed cyclizations often employ substituted anilines to build the carbazole core, demonstrating the potential of this compound as a starting material for such targets. researchgate.nettheaic.org

Strategies for Further Functionalization of the Aromatic Nucleus

The aromatic nucleus of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three strong electron-donating groups (two -OCH₃ and one -N(CH₃)₂). The directing effects of these groups determine the position of incoming electrophiles. The dimethylamino group is a powerful ortho-, para-director, while the methoxy groups are also ortho-, para-directors. Their interplay governs the regioselectivity of functionalization reactions.

Directing Effects of Substituents:

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -N(CH₃)₂ | Tertiary Amine | Strongly Activating | Ortho, Para |

The positions ortho to the dimethylamino group (C3 and C6) and para (C4) are highly activated. Similarly, the positions ortho to the methoxy groups (C3, C6, C4) are activated. The cumulative effect makes the C4 and C6 positions the most electron-rich and sterically accessible sites for electrophilic attack.

Key Functionalization Reactions:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgchemeurope.com Given the high electron density of the ring, this compound is an excellent substrate for this transformation. The formylation is expected to occur at the C4 or C6 position, yielding valuable aldehyde derivatives that can be used in further syntheses. orgsyn.orgresearchgate.netiaamonline.org

Halogenation: Bromination of N,N-dimethylaniline typically occurs at the para position. prezi.com For this compound, bromination would be expected to proceed readily, likely at the highly activated and sterically accessible C4 or C6 positions, without the need for a Lewis acid catalyst.

Nitration: The nitration of N,N-dimethylaniline under strongly acidic conditions (e.g., HNO₃/H₂SO₄) presents an interesting case of regioselectivity. The strongly acidic medium protonates the dimethylamino group, converting it into an electron-withdrawing, meta-directing anilinium ion (-N⁺H(CH₃)₂). researchgate.netjptcp.comnih.gov This deactivates the ring but directs the incoming nitronium ion (NO₂⁺) to the meta position. For this compound, this would direct nitration to the C3 position, competing with the ortho-, para-directing influence of the methoxy groups. The outcome would depend on the precise reaction conditions.

Development of Novel Heterocyclic Systems Incorporating the this compound Moiety

The this compound scaffold is a valuable precursor for synthesizing a variety of heterocyclic systems, which are core structures in many pharmaceuticals and materials.

Quinolines: Quinolines are a class of nitrogen-containing heterocycles with a broad range of biological activities. nih.govnih.gov Several classical methods, such as the Combes, Doebner-von Miller, and Friedländer syntheses, utilize anilines as key starting materials. jptcp.comwikipedia.orgiipseries.org The Combes quinoline (B57606) synthesis, for instance, involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.orgnih.govyoutube.com Using this compound in this reaction would lead to highly substituted quinoline derivatives, with the methoxy groups influencing the electronic properties and potential biological activity of the final product. The cyclization step is an electrophilic aromatic substitution, and its regioselectivity would be guided by the powerful donating groups on the aniline ring.

Carbazoles: The carbazole framework is present in numerous natural products and functional materials. theaic.org Modern synthetic methods often involve the intramolecular C-H amination or cyclization of substituted anilines. For example, rhodium-catalyzed reactions of aryl sulfilimines, which can be prepared from anilines, provide an efficient route to carbazoles. nih.gov Another approach is the palladium-catalyzed Ullmann cross-coupling followed by a reductive cyclization. researchgate.net Starting with this compound or a simple derivative, these methods could be employed to construct dimethoxy-substituted carbazoles, potentially with interesting photophysical or biological properties.

Acridines and Phenazines: Acridines and phenazines are polycyclic aromatic heterocycles with applications as dyes, fluorescent markers, and medicinal agents. sioc-journal.cnnih.govnih.gov Syntheses of these systems often rely on the cyclization of diarylamines or the condensation of ortho-diamines with dicarbonyl compounds. nih.govarkat-usa.org this compound can serve as the aniline component in the construction of diarylamine intermediates, which can then be cyclized to form substituted acridines. researchgate.net Similarly, derivatives of this aniline, such as the corresponding ortho-diamine, would be key building blocks for constructing the phenazine (B1670421) core.

Examples of Heterocycle Synthesis Starting from Anilines:

| Heterocycle | Synthetic Method | Key Reactants | Reference |

|---|---|---|---|

| Quinoline | Combes Synthesis | Aniline, β-Diketone | wikipedia.org |

| Quinoline | Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Methylene ketone | nih.gov |

| Carbazole | C-H Amination | Aryl Sulfilimine (from Aniline) | nih.gov |

| Carbazole | Ullmann Condensation | 2-Halogenated aryl halide, Aniline | theaic.org |

| Acridine | Cyclization of Diarylamine | Diarylamine (from Aniline) | nih.gov |

Applications in Catalyst or Ligand Design

The structural features of this compound make it and its derivatives attractive scaffolds for the design of ligands for transition metal catalysis. The tertiary amine can act as a donor group, and the aromatic ring provides a rigid backbone that can be further functionalized to create multidentate chelating ligands.

Phosphine (B1218219) Ligands: Phosphine ligands are ubiquitous in homogeneous catalysis. The N,N-dimethylaniline moiety can be incorporated into phosphine ligand structures to create P,N-type ligands, where both the phosphorus and nitrogen atoms can coordinate to a metal center. nih.gov For example, ortho-lithiated N,N-dimethylaniline can react with chlorophosphines to introduce a phosphine group adjacent to the dimethylamino group. This creates a bidentate chelating ligand capable of stabilizing metal catalysts. The synthesis of bisphosphine ligands containing two o-N,N-dimethylanilinyl substituents at each phosphorus atom has been reported, highlighting the utility of this structural motif in creating polydentate ligands. bohrium.com

Pincer Ligands: Pincer ligands are tridentate ligands that bind to a metal in a meridional fashion, conferring high stability to the resulting metal complexes. rsc.orgnih.gov The N,N-dimethylaniline framework can serve as the central component of an NCN-type pincer ligand. By functionalizing the positions ortho to the dimethylamino group (C2 and C6, though in this specific molecule the C2 is substituted), one can introduce two additional donor "arms." The synthesis of novel palladium(II) pincer complexes has been achieved starting from N,N-dimethyl-2-iodoanilines bearing chelating arms at the 3-position. rsc.orgnih.gov These studies demonstrate a clear pathway for converting substituted N,N-dimethylanilines into valuable pincer ligands for catalysis.

The electronic properties of the this compound scaffold, particularly the electron-donating nature of the methoxy groups, can be used to tune the electronic environment of the metal center in the final catalyst complex, thereby influencing its reactivity and selectivity.

Polymerization and Polymeric Derivatives of N,n Dialkylated Anilines

Mechanistic Investigations of N,N-Dialkylated Aromatic Amine Polymerization

The polymerization of N,N-dialkylated aromatic amines, such as N,N-dimethylaniline, typically proceeds via an electrochemical oxidation process. The mechanism is distinct from the oxidative coupling of primary anilines. The initial and critical step is the one-electron oxidation of the tertiary amine to form a cation radical intermediate. nih.govrsc.org This highly reactive species is central to the subsequent propagation of the polymer chain.

Several mechanistic pathways have been proposed following the formation of the initial cation radical:

Direct Polymerization: One proposed mechanism involves the direct coupling of cation radicals, leading to the formation of a polymer chain without the loss of the N-alkyl groups. Studies using Raman spectroscopy to analyze the resulting polymer from N,N-dimethylaniline suggest this is the most probable route, yielding a "true" poly(N,N-dimethylaniline). researchgate.net The propagation is believed to occur through head-to-tail coupling, likely between the nitrogen atom of one unit and the para-position of the aromatic ring of another.

Polymerization with Partial Demethylation: An alternative pathway considers the possibility of polymerization being accompanied by a partial demethylation of the tertiary amine. researchgate.net While considered less likely for N,N-dimethylaniline itself, this pathway highlights the complex reactivity of the cation radical intermediate.

Role of Acidity: The acidity of the reaction medium is a crucial factor. The process generally requires an acidic solution to support the electrochemical activity and stabilize the intermediates formed during polymerization. researchgate.netkpi.ua

Formation and Characterization of Ionene Polymers from N,N-Dimethylaniline Derivatives

A key feature of the electrochemical polymerization of N,N-dimethylaniline and its derivatives is the formation of ionene polymers. osti.gov These are a class of polymers where the backbone itself contains charged atoms, in this case, quaternary ammonium (B1175870) sites.

The polymerization process results in a polymer structure where the nitrogen atoms are incorporated into the main chain and bear a positive charge, forming quaternary ammonium groups. osti.gov This intrinsic charge along the polymer backbone is a defining characteristic of ionenes. Consequently, the resulting poly(N,N-dimethylaniline) film possesses inherent ion-exchange properties, specifically acting as an anion-exchanger that can bind multiply charged negative ions. osti.govcapes.gov.br This property is independent of the solution's pH, a direct result of the permanent positive charge on the quaternary ammonium sites.

The formation of these ionene structures has been confirmed through electrochemical studies and analysis of the polymer films. Both controlled potential electrolysis and cyclic voltammetry techniques have been successfully used to synthesize thin films of these polymers on electrode surfaces. researchgate.net The resulting films exhibit electrochemical activity in both acidic and neutral pH solutions, a behavior consistent with a stable, charged polymer backbone. researchgate.net

Structural Elucidation of Polymeric Backbones and Quaternary Ammonium Sites

The definitive structure of polymers derived from N,N-dialkylated anilines is determined using a combination of spectroscopic and electrochemical techniques. These methods are essential for confirming the polymer backbone's connectivity and the nature of the charged sites.

Spectroscopic Characterization:

Raman Spectroscopy: This technique has been instrumental in analyzing the structure of poly(N,N-dimethylaniline). It helps to distinguish between the "true" polymer and a demethylated version, providing evidence for the retention of the N,N-dimethyl structure. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is widely used to identify the functional groups and bonding arrangements within the polymer. For analogous N-alkylated polyanilines like poly(N-methylaniline), FTIR spectra confirm the head-to-tail coupling mechanism by identifying peaks corresponding to para-substituted aromatic rings. mdpi.com Key peaks include C=C stretching vibrations of quinoid and benzenoid rings, C-N stretching vibrations, and the C-H stretching of the N-CH₃ group. mdpi.com The presence of both quinoid and benzenoid ring structures is indicative of the conducting emeraldine (B8112657) salt form of the polymer. mdpi.com

Below is a table summarizing typical FTIR spectral data for a related N-alkylated polyaniline, which serves as a model for the characterization of poly(2,5-Dimethoxy-N,N-dimethylaniline).

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2925 | C–H stretching of N–CH₃ group | mdpi.com |

| 1660, 1587 | Stretching vibrations in the quinoid ring unit | mdpi.com |

| 1499 | Stretching vibrations in the benzenoid ring unit | mdpi.com |

| 1308 | C=N stretching vibration | mdpi.com |

| 1250 | C–N stretching vibration in the benzenoid ring | mdpi.com |

| 1112 | Enlargement of electron delocalization along the polymer chain | mdpi.com |

| 823 | Para-substituted aromatic ring (head-to-tail coupling) | mdpi.com |

Electrochemical Characterization:

Cyclic Voltammetry (CV): CV is used to study the redox behavior of the polymer film. The presence of distinct oxidation and reduction peaks confirms the electrochemical activity of the polymer and provides information about the stability of the charged states. researchgate.net

These analytical methods collectively provide a detailed picture of the polymer, confirming a backbone of repeating N,N-dialkylated aniline (B41778) units linked in a head-to-tail fashion, with the nitrogen atoms existing as positively charged quaternary ammonium sites.

Influence of Methoxy (B1213986) Substituents on Polymerization Behavior and Resultant Polymer Architecture

The presence of two methoxy groups on the aniline ring of this compound is expected to exert significant electronic and steric influences on its polymerization and the properties of the resulting polymer.

Electronic Effects: The methoxy group (–OCH₃) is a strong electron-donating group. The presence of two such groups on the aromatic ring increases the electron density of the monomer. This enhanced electron density is expected to lower the oxidation potential of the monomer, thereby facilitating the initial one-electron oxidation step required to form the cation radical. nih.gov This could potentially lead to a faster polymerization rate compared to the unsubstituted N,N-dimethylaniline. In studies of other monomers, such as styrenes, the addition of electron-donating groups like methoxy has been shown to promote polymerization. acs.org

Steric Effects: While electronically favorable, the methoxy group at the 2-position (ortho to the amine) introduces significant steric hindrance. This steric bulk can impede the approach of monomers and the proper alignment required for the head-to-tail coupling reaction. This hindrance might lead to a lower degree of polymerization or the formation of polymers with a more irregular structure. The steric clash could also disrupt the planarity of the polymer backbone, which in turn would likely affect the electronic conjugation and, consequently, the electrical conductivity of the final material. Studies on substituted primary anilines have shown that substituents can negatively impact conductivity. nih.gov

The interplay of these electronic and steric effects determines the final polymer architecture and properties. While the electron-donating nature of the methoxy groups is favorable for initiating polymerization, the steric hindrance may limit the length and structural regularity of the polymer chains.

The table below shows conductivity data for polymers derived from related N-alkylated anilines, illustrating how substituents and processing can influence final properties.

| Polymer/Composite Material | Dopant/Template | Conductivity (S/cm) | Reference |

| Poly(N-ethylaniline) | Tartaric Acid/Acrylic Acid | Not specified, but noted as higher than HCl doped | researchgate.net |

| Poly(N-ethylaniline)/Talc Composite | HCl | Varies with synthesis conditions | researchgate.net |

| Poly(N-methylaniline) | Perchloric Acid (HClO₄) | Up to 109.84 | mdpi.com |

Conclusion and Future Research Directions

Synthesis of New Derivatives of 2,5-Dimethoxy-N,N-dimethylaniline

Future synthetic efforts will likely focus on the creation of novel derivatives with tailored properties. This could involve the introduction of various functional groups onto the aromatic ring or modification of the N,N-dimethylamino moiety. The synthesis of copolymers, for instance, by reacting 2,5-dimethoxyaniline (B66101) with other monomers, has been shown to produce materials with unique electrochromic properties. scielo.br Further research into creating a broader range of such copolymers could lead to materials with finely-tuned optical and electronic characteristics. The development of more efficient and environmentally benign synthetic routes, such as one-pot reactions from readily available starting materials like nitrobenzene (B124822) and methanol (B129727) for related anilines, could also be adapted for derivatives of this compound, making their production more scalable and sustainable. rsc.org

Expanding the Scope of its Chemical Transformations

Beyond polymerization, the chemical reactivity of this compound remains a fertile ground for exploration. Investigating its participation in various organic reactions, such as electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and cycloaddition reactions, could yield a diverse array of complex molecules with potential applications in pharmaceuticals, agrochemicals, and fine chemical synthesis. The electron-donating nature of the methoxy (B1213986) and dimethylamino groups strongly influences the regioselectivity of these reactions, and a systematic study of these transformations would be highly valuable. Furthermore, exploring its use as a building block in the synthesis of heterocyclic compounds could open up new classes of molecules with interesting biological or material properties.

Harnessing its Electrochemical Properties for Novel Systems

The electrochemical behavior of this compound and its polymers is a particularly promising area for future research. The ability of its polymeric form, poly(2,5-dimethoxyaniline) (PDMA), to undergo reversible color changes upon switching potentials makes it a strong candidate for advanced electrochromic devices like smart windows and nonemissive displays. scielo.br Future work should focus on optimizing the performance of these devices by controlling the morphology and thickness of the polymer films, as well as exploring different electrolyte systems. scielo.br Investigations into the copolymerization of 2,5-dimethoxyaniline with other electroactive monomers could lead to materials with enhanced stability, faster switching times, and a wider range of colors. scielo.br The development of nanostructured forms of PDMA, such as nanofibers or nanotubes, could also significantly enhance its electrochemical performance due to increased surface area and improved charge transport properties. scilit.com

| Electrochemical Property | Observation for Poly(2,5-dimethoxyaniline) (PDMA) | Reference |

| Electrochromism | Reversible color change from yellow (reduced state) to blue (oxidized state). | scielo.br |

| Polymerization Method | Electrochemical polymerization in oxalic acid solution. | scielo.br |

| Conductivity | Enhanced conductivity compared to unsubstituted polyaniline due to the 2,5-dialkoxy substitution. | scielo.br |

| Response Time | Can be controlled by applied potential and electrolyte type, with times less than 2 seconds observed. | scielo.br |

Theoretical Contributions to Understanding its Reactivity

Computational chemistry offers powerful tools to complement experimental studies on this compound. Future theoretical work could focus on elucidating the mechanisms of its polymerization and other chemical reactions. Density Functional Theory (DFT) calculations can be employed to predict the electron density distribution, ionization potential, and other electronic properties, providing insights into its reactivity and preferred sites for chemical modification. Such studies can also help in understanding the structure-property relationships of its derivatives, guiding the design of new molecules with desired characteristics. For instance, theoretical modeling could predict the optical and electronic properties of novel copolymers before their synthesis, saving significant experimental effort.

Potential for Exploration in Advanced Materials Science

The unique properties of this compound and its polymers suggest a wide range of potential applications in advanced materials science. The conductivity and electroactivity of PDMA make it a candidate for use in sensors, particularly for the detection of acidic vapors. scilit.com Its potential as an anticorrosion coating for metals is another area worthy of investigation, as substituted polyanilines have shown improved anticorrosion properties compared to their unsubstituted counterparts. researchgate.net The mechanochemical synthesis of PDMA salts has been shown to produce materials with good thermal stability and electrochemical activity, opening up possibilities for their use in solid-state devices. researchgate.net Further research into the preparation of PDMA composites with other materials, such as carbon nanotubes or metal oxides, could lead to hybrid materials with synergistic properties, suitable for applications in energy storage, catalysis, and electronics. scilit.com

Q & A

Q. What are the common synthetic routes for 2,5-Dimethoxy-N,N-dimethylaniline, and how can reaction conditions be optimized?

The synthesis of this compound typically involves:

- Aldehyde-amine condensation : Reacting 2,5-dimethoxybenzaldehyde with methylamine under reductive conditions (e.g., NaBH₄ or catalytic hydrogenation) to form the target compound. Solvent choice (e.g., methanol or ethanol) and temperature control (25–60°C) are critical for yield optimization .

- One-pot methods : Direct synthesis from nitrobenzene derivatives and methanol using heterogeneous catalysts (e.g., Pd/C or Cu-Zn-Al oxides) under high-pressure H₂. This approach reduces intermediate isolation steps but requires precise control of catalyst loading and reaction time (e.g., 8–12 hours at 120–150°C) .

- Derivatization from N,N-dimethylaniline : Introducing methoxy groups via electrophilic substitution using methoxylating agents (e.g., dimethyl sulfate or MeONa), though regioselectivity at the 2,5-positions must be verified via HPLC or GC-MS .

Q. How is the structural characterization of this compound performed?

Key methodologies include:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups. For example, methoxy protons appear as singlets at δ 3.7–3.9 ppm, while aromatic protons show splitting patterns dependent on substitution .

- FT-IR : Confirm N–C and C–O stretching vibrations (e.g., peaks at ~1250 cm⁻¹ for C–O and ~2800 cm⁻¹ for N–CH₃) .

- Mass spectrometry : High-resolution MS (HRMS) or GC-MS to verify molecular weight (e.g., m/z 195.1 for C₁₀H₁₅NO₂) and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and bond angles, particularly for derivatives with bulky substituents .

Q. What is the reactivity of this compound in electrophilic substitution reactions?

The electron-rich aromatic ring facilitates reactions such as:

- Halogenation : Bromination (e.g., with Br₂/FeBr₃) occurs preferentially at the para position relative to methoxy groups. Regioselectivity can shift under kinetic vs. thermodynamic control, requiring TLC monitoring .

- Nitration : Use dilute HNO₃/H₂SO₄ to avoid over-nitration; the meta position to dimethylamino groups is typically favored .

- Iodination : Employ N-iodosuccinimide (NIS) in acetic acid, with regiochemical outcomes analyzed via ¹H NMR (e.g., meta-iodo products show distinct splitting at δ 6.7–7.1 ppm) .

Advanced Research Questions

Q. How does regioselectivity in metallation or halogenation of this compound vary under different conditions?

- Direct metallation : Sodium-mediated zincation (e.g., with t-Bu₂Zn/Na) targets the meta position due to steric and electronic effects, producing ortho/metallated intermediates. This is confirmed via quenching with iodine and analyzing product ratios via GC-MS (e.g., meta:ortho:para = 4.2:3.7:1.0 under reflux) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor para-substitution, while non-polar solvents (e.g., toluene) promote meta-selectivity in iodination .

- Catalytic influence : Pd-catalyzed C–H activation can redirect selectivity to ortho positions, requiring DFT calculations to validate transition states .

Q. How does this compound compare to its halogenated analogs in synthetic applications?

- Fluorinated analogs : 3-Fluoro-N,N-dimethylaniline exhibits higher electrophilic reactivity due to fluorine’s inductive effect, enabling faster Friedel-Crafts alkylation. However, steric hindrance from methoxy groups in 2,5-dimethoxy derivatives slows such reactions .

- Brominated analogs : 4-Bromo-N,N-dimethylaniline undergoes Suzuki-Miyaura coupling more readily than 2,5-dimethoxy derivatives, as methoxy groups destabilize boronate intermediates .

- Comparative stability : The 2,5-dimethoxy substitution enhances oxidative stability (e.g., resistance to HNO₃) compared to non-substituted N,N-dimethylaniline, as shown in accelerated degradation studies .

Q. How can contradictory data on reaction yields or regioselectivity be resolved?

- Method triangulation : Cross-validate results using multiple techniques (e.g., GC-MS, NMR, and X-ray) to confirm product identity .

- Kinetic vs. thermodynamic analysis : Monitor reactions at varying temperatures (e.g., 25°C vs. 80°C) to distinguish between pathway-controlled vs. equilibrium-driven outcomes .

- Computational modeling : Employ DFT calculations (e.g., Gaussian09) to predict regioselectivity trends and reconcile experimental discrepancies .

Q. What mechanistic insights exist for the use of this compound in explosive synthesis?

- Tetryl formation : Nitration of N,N-dimethylaniline derivatives produces tetryl (2,4,6-trinitrophenylmethylnitramine), where methoxy groups alter nitration kinetics. The 2,5-dimethoxy derivative requires harsher conditions (e.g., concentrated HNO₃ at 90°C) due to deactivating effects .

- Side-reaction mitigation : Competing oxidation of dimethylamino groups to nitroso intermediates can occur, necessitating stoichiometric control and rapid quenching .

Q. What analytical challenges arise in studying this compound derivatives, and how are they addressed?

- Co-elution in chromatography : Use orthogonal stationary phases (e.g., Carbowax 20M-KOH for GC) to separate regioisomers .

- Signal overlap in NMR : Employ 2D techniques (e.g., COSY, HSQC) to resolve aromatic proton assignments in crowded regions (δ 6.5–7.5 ppm) .

- Thermolysis products : Monitor rearranged byproducts (e.g., Stevens or Sommelet intermediates) via high-resolution MS and isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.